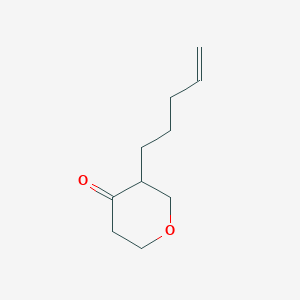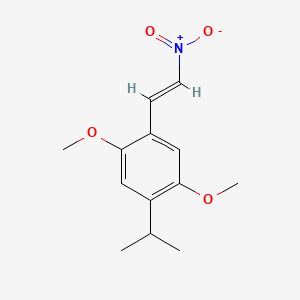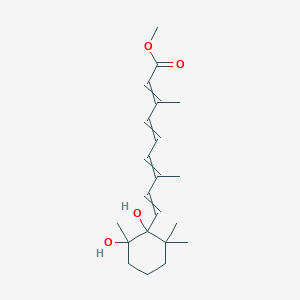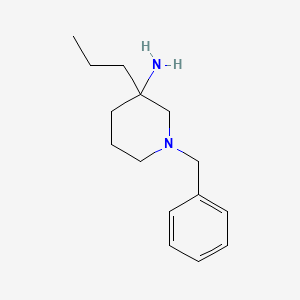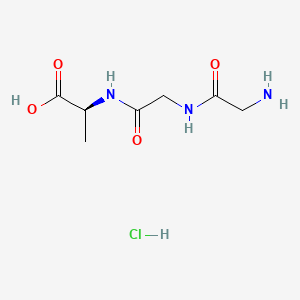
N-(N-glycylglycyl)-L-Alanine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-glycylglycyl)-L-Alanine monohydrochloride is a compound that belongs to the class of peptides It is a derivative of alanine, a non-essential amino acid, and is characterized by the presence of two glycine residues attached to the alanine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-glycylglycyl)-L-Alanine monohydrochloride typically involves the stepwise addition of glycine residues to the alanine molecule. One common method is the use of solid-phase peptide synthesis (SPPS), where the alanine is first attached to a solid resin, and then glycine residues are sequentially added using coupling reagents such as carbodiimides. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of coupling and deprotection. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
N-(N-glycylglycyl)-L-Alanine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N-(N-glycylglycyl)-L-Alanine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of peptide-based materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of N-(N-glycylglycyl)-L-Alanine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Glycylglycine: A dipeptide consisting of two glycine residues.
Glycylglycylglycine: A tripeptide with three glycine residues.
N-(N-glycylglycyl)glycine: Another tripeptide with a similar structure.
Uniqueness
N-(N-glycylglycyl)-L-Alanine monohydrochloride is unique due to the presence of the alanine residue, which imparts distinct chemical and biological properties compared to other similar peptides. This uniqueness makes it valuable for specific research applications where the properties of alanine are desired.
属性
分子式 |
C7H14ClN3O4 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13N3O4.ClH/c1-4(7(13)14)10-6(12)3-9-5(11)2-8;/h4H,2-3,8H2,1H3,(H,9,11)(H,10,12)(H,13,14);1H/t4-;/m0./s1 |
InChI 键 |
UCYJYTCNHXGMGP-WCCKRBBISA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.Cl |
规范 SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



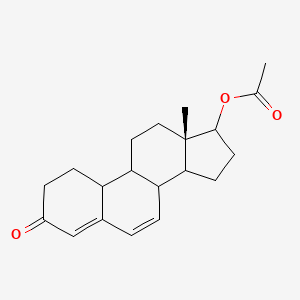
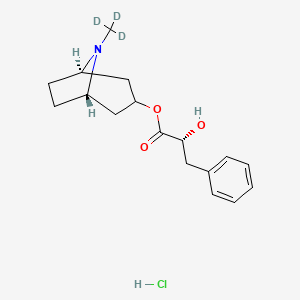
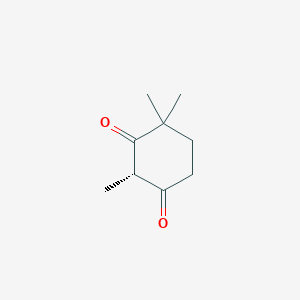
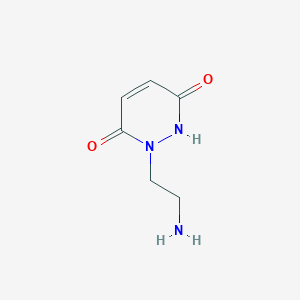
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
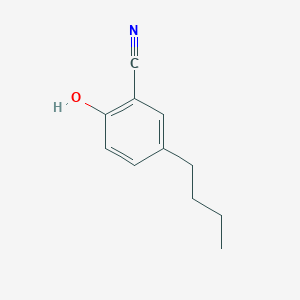
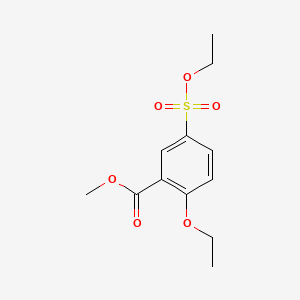
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
